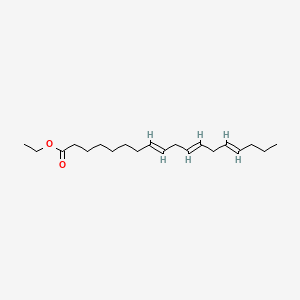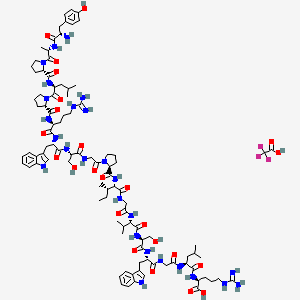![molecular formula C14H16BrN3O3 B10829084 methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)
methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate is a synthetic compound that belongs to the class of indazole derivatives. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is often studied for its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Bromination: The indazole core is then brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Coupling with Amino Acid Derivative: The brominated indazole is coupled with an amino acid derivative, such as 3-methylbutanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Substituted indazole derivatives with various functional groups at the 5-position.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.
Applications De Recherche Scientifique
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(5-fluoro-1H-indazole-3-carbonyl)amino]-3-methylbutanoate: Similar structure with a fluorine atom instead of bromine.
Methyl 2-[(5-chloro-1H-indazole-3-carbonyl)amino]-3-methylbutanoate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its fluorine or chlorine analogs . This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C14H16BrN3O3 |
|---|---|
Poids moléculaire |
354.20 g/mol |
Nom IUPAC |
methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C14H16BrN3O3/c1-7(2)11(14(20)21-3)16-13(19)12-9-6-8(15)4-5-10(9)17-18-12/h4-7,11H,1-3H3,(H,16,19)(H,17,18) |
Clé InChI |
RXTFXWHQSYFULF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


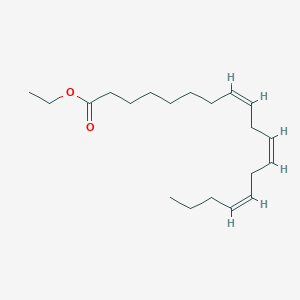

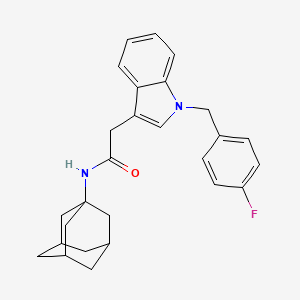

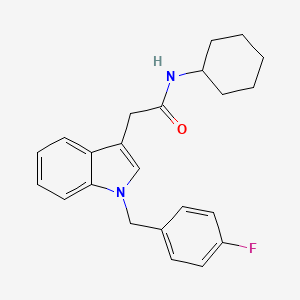
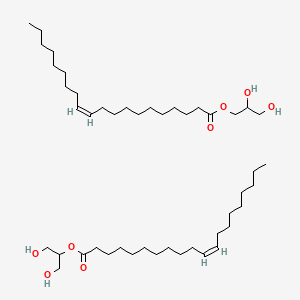
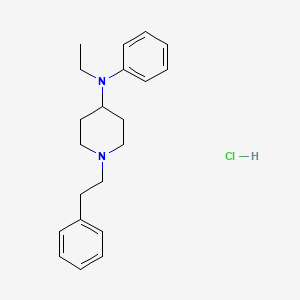
![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
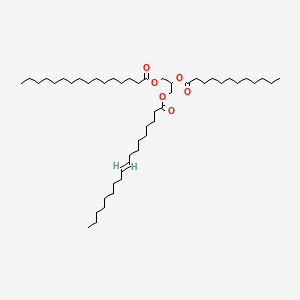
![[(2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829071.png)
